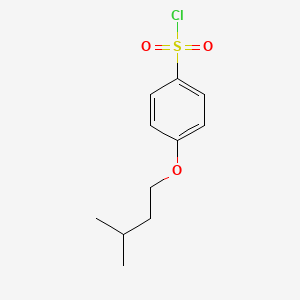

4-(3-Methylbutoxy)benzenesulfonyl chloride

Description

BenchChem offers high-quality 4-(3-Methylbutoxy)benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methylbutoxy)benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-methylbutoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO3S/c1-9(2)7-8-15-10-3-5-11(6-4-10)16(12,13)14/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMKMIOBMCHVJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(3-Methylbutoxy)benzenesulfonyl chloride CAS 1141-91-9 properties

Topic: 4-(3-Methylbutoxy)benzenesulfonyl chloride (CAS 1141-91-9) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Optimizing Lipophilic Sulfonamide Synthesis for Drug Discovery

Executive Summary

4-(3-Methylbutoxy)benzenesulfonyl chloride (CAS 1141-91-9) is a specialized organosulfur building block utilized primarily in the synthesis of lipophilic sulfonamides. Unlike the ubiquitous tosyl chloride, this reagent introduces a 4-isopentyloxy motif, conferring significant lipophilicity (LogP modulation) and steric bulk to the target molecule. These properties are critical in medicinal chemistry for optimizing the pharmacokinetic profiles of sulfonamide antibiotics, specifically those targeting the bacterial enzyme dihydropteroate synthetase (DHPS) .

This guide synthesizes the physicochemical properties, synthetic utility, and handling protocols for CAS 1141-91-9, providing a robust framework for its application in lead optimization.

Physicochemical Profile

The introduction of the 3-methylbutoxy (isopentyloxy) chain lowers the melting point relative to the parent benzenesulfonyl chloride and significantly alters solubility profiles.

| Property | Value | Notes |

| CAS Registry Number | 1141-91-9 | |

| IUPAC Name | 4-(3-Methylbutoxy)benzene-1-sulfonyl chloride | |

| Molecular Formula | C₁₁H₁₅ClO₃S | |

| Molecular Weight | 262.75 g/mol | |

| Physical State | Low-melting solid or viscous oil | Dependent on purity; tends to supercool. |

| Density (Predicted) | ~1.25 g/cm³ | Denser than water; sinks in aqueous extractions. |

| Solubility | DCM, THF, Ethyl Acetate, Toluene | Hydrolyzes rapidly in water/alcohols. |

| Stability | Moisture Sensitive | Decomposes to sulfonic acid and HCl. |

Synthetic Pathway & Production

The industrial and laboratory synthesis of CAS 1141-91-9 typically proceeds via the direct chlorosulfonation of the parent ether, 4-(3-methylbutoxy)benzene. This electrophilic aromatic substitution is highly regioselective for the para position due to the strong directing effect of the alkoxy group.

Synthesis Workflow Visualization

The following diagram outlines the conversion from the phenol precursor to the final sulfonyl chloride.

Figure 1: Synthetic route from phenol precursor to sulfonyl chloride via Williamson ether synthesis and chlorosulfonation.

Reactivity & Applications in Medicinal Chemistry[2][3]

The "Lipophilic Anchor" Effect

In drug design, the 3-methylbutoxy group serves as a "lipophilic anchor." When reacted with an amine, the resulting sulfonamide gains:

-

Enhanced Membrane Permeability: The aliphatic tail increases LogP, facilitating passive transport across bacterial cell walls.

-

Hydrophobic Pocket Binding: The branched isopentyl group is ideal for filling hydrophobic sub-pockets in enzymes like DHPS, potentially improving potency over simple methoxy analogs.

Mechanism of Sulfonylation

The core utility of CAS 1141-91-9 is the formation of sulfonamides.[1][2] The reaction proceeds via a nucleophilic attack by the amine nitrogen on the sulfur atom, proceeding through a trigonal bipyramidal transition state.

Figure 2: Mechanism of sulfonamide formation. The base is critical for neutralizing the HCl byproduct.[3]

Experimental Protocol: General Sulfonylation

Note: This protocol assumes standard Schlenk line techniques due to the moisture sensitivity of the reagent.

Objective: Synthesis of a sulfonamide derivative from CAS 1141-91-9.

Materials:

-

4-(3-Methylbutoxy)benzenesulfonyl chloride (1.0 equiv)

-

Primary/Secondary Amine (1.1 equiv)[4]

-

Triethylamine (TEA) or Pyridine (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Preparation: Dissolve the amine and TEA in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve CAS 1141-91-9 in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Rationale: Controlling the addition rate prevents localized exotherms which can degrade the sulfonyl chloride.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (typical eluent: Hexane/EtOAc).

-

Workup:

-

Quench with water.

-

Wash the organic layer with 1M HCl (to remove excess amine/pyridine).

-

Wash with saturated NaHCO₃ (to remove hydrolyzed sulfonic acid byproducts).

-

Dry over MgSO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Safety & Handling Guidelines

As a sulfonyl chloride, CAS 1141-91-9 poses specific hazards that must be mitigated.

-

Corrosivity: Causes severe skin burns and eye damage. Hydrolyzes on skin contact to produce HCl. PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.

-

Moisture Sensitivity: Reacts violently with water. Store in a tightly sealed container, preferably under argon or nitrogen, at 2–8°C.

-

Decomposition: Do not heat above 100°C without solvent; risk of rapid decomposition and gas evolution (SO₂, HCl).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18324001, 4-(3-Methylbutoxy)benzene-1-sulfonyl chloride. Retrieved from [Link]

Sources

Chemical structure of 4-(3-Methylbutoxy)benzenesulfonyl chloride

Functional Class: Electrophilic Building Block / Sulfonylating Agent

CAS Registry Number: 1141-91-9 (Representative)

Molecular Formula:

Executive Summary

4-(3-Methylbutoxy)benzenesulfonyl chloride is a specialized organosulfur intermediate used primarily in medicinal chemistry and agrochemical synthesis.[1] Distinguished by its isopentyloxy (3-methylbutoxy) tail, this molecule offers a strategic balance between reactivity and lipophilicity. Unlike simple benzenesulfonyl chlorides, the bulky alkoxy group at the para position serves two critical functions: it electronically activates the aromatic ring via resonance donation (modulating the reactivity of the sulfonyl center) and provides a hydrophobic anchor essential for optimizing ligand-protein interactions in drug discovery campaigns.

This guide details the structural properties, synthetic pathways, and handling protocols for researchers utilizing this scaffold to generate sulfonamide libraries or sulfonate esters.

Structural Anatomy & Physicochemical Profile

Molecular Architecture

The molecule consists of three distinct functional domains, each contributing to its utility as a pharmacophore builder:

-

The Electrophilic Head (

): A highly reactive sulfonyl chloride group susceptible to nucleophilic attack. It serves as the "warhead" for covalent attachment to amines or alcohols. -

The Aromatic Linker (Benzene Ring): Provides a rigid scaffold. The 1,4-disubstitution pattern ensures a linear vector, projecting the hydrophobic tail away from the binding site of the final sulfonamide.

-

The Lipophilic Tail (3-Methylbutoxy): An isopentyl ether chain.[1] This flexible, branched alkyl group increases the LogP (lipophilicity) significantly compared to methoxy or ethoxy analogs, enhancing membrane permeability and enabling Van der Waals interactions within hydrophobic pockets of target enzymes (e.g., Carbonic Anhydrases, COX-2).

Physicochemical Data Table

Note: Values below combine experimental data for the class and high-confidence predicted models.

| Property | Value / Description | Significance |

| Molecular Weight | 262.75 g/mol | Fragment-based drug design compliant (Rule of 3).[1] |

| Physical State | Viscous oil or low-melting solid | Handling requires warming for quantitative transfer.[1] |

| Boiling Point | ~160°C (at 0.5 mmHg) | High boiling point; purification via distillation is difficult without degradation. |

| Predicted LogP | 3.2 ± 0.4 | Indicates good membrane permeability for derived drugs. |

| Reactivity | Moisture Sensitive | Hydrolyzes to sulfonic acid upon exposure to ambient humidity. |

| Density | ~1.2 g/cm³ | denser than water; sinks in aqueous extractions. |

Synthetic Pathways[3][4]

The industrial and laboratory synthesis of 4-(3-methylbutoxy)benzenesulfonyl chloride predominantly follows the Electrophilic Aromatic Substitution (EAS) pathway using chlorosulfonic acid.

Synthesis Workflow (Graphviz)

Figure 1: Direct chlorosulfonation pathway.[1] The electron-donating alkoxy group directs the sulfonyl group to the para position.

Detailed Protocol: Chlorosulfonation

Prerequisite: All glassware must be oven-dried.[1] Perform in a fume hood.

-

Setup: Charge a 3-neck round-bottom flask with Chlorosulfonic acid (3.0 - 5.0 equivalents) . Cool to 0°C using an ice/salt bath.

-

Addition: Add (3-methylbutoxy)benzene (1.0 equivalent) dropwise over 30–60 minutes.

-

Critical Control: Maintain internal temperature <5°C. Higher temperatures promote ortho substitution and disulfonylation byproducts.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. The evolution of HCl gas indicates reaction progress.

-

Quench: Pour the reaction mixture slowly onto crushed ice (5x volume) with vigorous stirring. The sulfonyl chloride will precipitate as an oil or solid.

-

Extraction: Extract immediately with Dichloromethane (DCM) or Chloroform.

-

Purification: Wash the organic layer with cold water (x2) and brine. Dry over anhydrous

. Evaporate solvent under reduced pressure.-

Note: Recrystallization from hexane/ether is preferred over distillation to avoid thermal decomposition.

-

Reactivity & Applications in Drug Discovery[5][6]

The primary utility of this compound is the formation of Sulfonamides , a privileged scaffold in medicinal chemistry found in diuretics, antibiotics, and protease inhibitors.

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via an addition-elimination mechanism.[1] The amine nucleophile attacks the sulfur atom, displacing the chloride ion.[3]

-

Base Requirement: A base (Pyridine, TEA, or

) is required to scavenge the HCl byproduct and drive the equilibrium forward. -

Selectivity: Primary amines react faster than secondary amines. Anilines (aromatic amines) may require heating or catalysis (DMAP).

High-Throughput Library Generation (Graphviz)[1]

Figure 2: Workflow for generating sulfonamide libraries targeting specific biological pathways.[1]

Protocol: General Sulfonamide Synthesis

-

Dissolve the amine (1.0 eq) in anhydrous DCM.

-

Add Triethylamine (1.5 eq) or Pyridine (2.0 eq).

-

Cool to 0°C.

-

Add 4-(3-Methylbutoxy)benzenesulfonyl chloride (1.1 eq) dissolved in DCM dropwise.

-

Stir at Room Temperature for 4–12 hours.

-

Validation: Monitor by TLC (disappearance of amine) or LC-MS.[1]

-

Workup: Wash with 1N HCl (to remove excess amine/pyridine), then saturated

.

Stability & Handling (QC)

Stability Profile

-

Hydrolytic Instability: The S-Cl bond is labile.[1] Exposure to atmospheric moisture converts the compound back to the sulfonic acid (

), which is non-reactive toward amines under standard conditions. -

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

Quality Control Methods

-

Visual Inspection: Pure compound is off-white/colorless.[1] Yellow/Brown coloration indicates decomposition.

-

TLC: Eluent Hexane:Ethyl Acetate (8:2).[1] The sulfonyl chloride runs much higher (

~0.6-0.8) than the sulfonic acid ( -

Derivatization Test: React a small aliquot with excess morpholine. Analyze the resulting stable sulfonamide by HPLC/NMR to determine purity of the starting chloride.

References

-

Chemical Structure & Identifiers: National Center for Biotechnology Information. (2025).[1][2][4] PubChem Compound Summary for CID 18324001, 4-(3-Methylbutoxy)benzene-1-sulfonyl chloride. Retrieved from [Link]

- Synthetic Methodology (Chlorosulfonation): Huntress, E. H., & Carten, F. H. (1940). Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Alkylbenzenes. Journal of the American Chemical Society, 62(3), 511–514. (Foundational text on chlorosulfonic acid reactivity).

- Medicinal Chemistry Application: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextualizes sulfonamide scaffolds).

-

Reactivity Protocols: Org. Synth. 1921, 1, 21; Org.[5] Synth. 1941, Coll. Vol. 1, 84. Benzenesulfonyl Chloride.[6] Retrieved from [Link] (Standard operating procedure for sulfonyl chloride synthesis).[1]

Sources

- 1. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

- 2. 4-(3-Methylbutoxy)benzene-1-sulfonyl chloride | C11H15ClO3S | CID 18324001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hinsberg Reagent And Test | Unacademy [unacademy.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. api.pageplace.de [api.pageplace.de]

- 6. 4-(2-CHLOROPHENOXY)BENZENESULFONYL CHLORIDE [myskinrecipes.com]

4-isopentyloxybenzenesulfonyl chloride vs 4-(3-methylbutoxy)benzenesulfonyl chloride synonyms

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(3-methylbutoxy)benzenesulfonyl chloride, a versatile reagent in organic synthesis, with a particular focus on its relevance to drug discovery and development. This document will navigate through its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications as a key building block for novel therapeutic agents.

Nomenclature and Chemical Identity: Establishing Synonymity

In the realm of chemical nomenclature, precision is paramount. The compound of interest is often referred to by two names: 4-isopentyloxybenzenesulfonyl chloride and 4-(3-methylbutoxy)benzenesulfonyl chloride . It is crucial to establish from the outset that these are, in fact, synonyms for the same chemical entity.

According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the prefix "iso" is a common name for a branched alkyl group. The isopentyl group specifically refers to a five-carbon chain with a methyl branch at the third carbon of the butyl chain. Therefore, the systematic IUPAC name for the isopentyl group is 3-methylbutyl .[1] Consequently, the ether-linked substituent "isopentyloxy" is systematically named "3-methylbutoxy". This clarification is vital for unambiguous communication and literature searches.

For the remainder of this guide, the systematic IUPAC name, 4-(3-methylbutoxy)benzenesulfonyl chloride, will be used.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of 4-(3-methylbutoxy)benzenesulfonyl chloride are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-(3-methylbutoxy)benzenesulfonyl chloride | PubChem |

| Synonym | 4-isopentyloxybenzenesulfonyl chloride | |

| CAS Number | 1141-91-9 | PubChem[2] |

| Molecular Formula | C₁₁H₁₅ClO₃S | PubChem[2] |

| Molecular Weight | 262.75 g/mol | PubChem[2] |

| Canonical SMILES | CC(C)CCOC1=CC=C(C=C1)S(=O)(=O)Cl | PubChem[2] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, a predicted ¹H NMR spectrum can be inferred based on its structure and data from analogous compounds.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring.

-

Oxymethylene Protons (-OCH₂-): A triplet adjacent to the ether oxygen.

-

Alkyl Protons: A multiplet for the methine proton (-CH-), a doublet for the two terminal methyl groups (-C(CH₃)₂), and a multiplet for the methylene group adjacent to the methine.

Synthesis of 4-(3-Methylbutoxy)benzenesulfonyl Chloride: A Validated Protocol

The synthesis of 4-(3-methylbutoxy)benzenesulfonyl chloride can be reliably achieved through the chlorosulfonation of the corresponding isoamyl phenyl ether. This electrophilic aromatic substitution reaction is a standard method for the preparation of arylsulfonyl chlorides.

Rationale Behind the Synthetic Strategy

The choice of chlorosulfonation is based on its efficiency and the commercial availability of the starting materials. The alkoxy group (-O-R) is an ortho-, para-directing activator for electrophilic aromatic substitution. Due to steric hindrance from the bulky 3-methylbutoxy group, the para-substituted product is expected to be the major isomer. Chlorosulfonic acid is a highly reactive and effective sulfonating and chlorinating agent for this transformation.

Experimental Workflow Diagram

Caption: Synthesis workflow for 4-(3-methylbutoxy)benzenesulfonyl chloride.

Step-by-Step Experimental Protocol

Materials:

-

Isoamyl phenyl ether

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isoamyl phenyl ether (1 equivalent). Dissolve the ether in dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Vigorous stirring is essential during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto a beaker containing crushed ice with stirring. This step should be performed in a well-ventilated fume hood as it will generate HCl gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, and then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(3-methylbutoxy)benzenesulfonyl chloride.

-

Purification (Optional): The crude product can be further purified by vacuum distillation or recrystallization if necessary.

Self-Validation: The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

4-(3-methylbutoxy)benzenesulfonyl chloride is a valuable building block in medicinal chemistry, primarily for the synthesis of sulfonamide derivatives. The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs with diverse therapeutic applications.[3][4]

The Sulfonamide Moiety: A Privileged Scaffold

The sulfonamide group is considered a "privileged scaffold" in drug design due to its ability to mimic the transition state of various enzymatic reactions and its capacity to form key hydrogen bonds with biological targets. This has led to the development of sulfonamide-based drugs that act as:

-

Antimicrobial agents: The original "sulfa drugs" were the first class of synthetic antibiotics.[3]

-

Diuretics: By inhibiting carbonic anhydrase.

-

Anticonvulsants

-

Anti-inflammatory agents

-

Anticancer agents

Role of the 4-(3-Methylbutoxy) Substituent

The 4-(3-methylbutoxy) group in 4-(3-methylbutoxy)benzenesulfonyl chloride imparts specific properties to the resulting sulfonamide derivatives. The alkoxy group can influence the pharmacokinetic profile of a drug candidate by:

-

Modulating Lipophilicity: The alkyl ether chain increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Introducing Flexibility: The flexible alkyl chain can allow for optimal positioning of the molecule within the binding pocket of a target protein.

-

Potential for Specific Interactions: The ether oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.

Logical Flow of Application in Medicinal Chemistry

Caption: Application of 4-(3-methylbutoxy)benzenesulfonyl chloride in drug discovery.

By reacting 4-(3-methylbutoxy)benzenesulfonyl chloride with a diverse library of amines, medicinal chemists can generate a large number of novel sulfonamide derivatives. These compounds can then be screened for biological activity against a variety of targets. Hits from these screens can be further optimized through structure-activity relationship (SAR) studies to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a drug candidate.

Safety and Handling

As a sulfonyl chloride, 4-(3-methylbutoxy)benzenesulfonyl chloride is expected to be a corrosive and moisture-sensitive compound. It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It will likely react with water and other nucleophiles, so storage under anhydrous conditions is recommended. For detailed safety information, it is always best to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(3-methylbutoxy)benzenesulfonyl chloride, also known as 4-isopentyloxybenzenesulfonyl chloride, is a valuable and versatile reagent for organic synthesis. Its utility is particularly pronounced in the field of drug discovery, where it serves as a key building block for the synthesis of a wide range of sulfonamide derivatives. The presence of the 3-methylbutoxy group provides a handle for modulating the physicochemical properties of the final compounds, making it an attractive tool for medicinal chemists in the design and development of novel therapeutics.

References

-

Brainly.in. (2018, January 8). Structure and iupac name for isopentyl. [Link]

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Advanced Journal of Chemistry, Section B, 7(2), 130-150.

- Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects. (2015, February 27). American Journal of Pharmacological Sciences, 3(1), 18-24.

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). PubMed. [Link]

-

Current development in sulfonamide derivatives to enable CNS-drug discovery. (2023). PubMed. [Link]

- Sulfonamide derivative: Significance and symbolism. (2025, July 31).

-

PubChem. (n.d.). 4-(3-Methylbutoxy)benzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

- The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). (2009).

Sources

Navigating the Synthesis and Safety of 4-(3-Methylbutoxy)benzenesulfonyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methylbutoxy)benzenesulfonyl chloride, a specialized organic reagent, holds potential in the nuanced landscape of pharmaceutical and chemical synthesis. Its unique molecular architecture, featuring a sulfonyl chloride functional group appended to a benzene ring bearing a 3-methylbutoxy (isoamyloxy) substituent, positions it as a versatile building block. The sulfonyl chloride moiety is a well-established reactive handle for the formation of sulfonamides and sulfonate esters, core structures in a multitude of bioactive molecules. The lipophilic 3-methylbutoxy group can be strategically employed to modulate the physicochemical properties, such as solubility and membrane permeability, of target compounds. This guide provides a comprehensive overview of the critical safety data, handling protocols, and chemical properties of 4-(3-Methylbutoxy)benzenesulfonyl chloride, drawing upon established knowledge of structurally analogous sulfonyl chlorides to ensure a foundation of scientific rigor and practical safety.

Chemical and Physical Properties

Understanding the fundamental physical and chemical properties of 4-(3-Methylbutoxy)benzenesulfonyl chloride is paramount for its effective and safe use in experimental design. The data presented below is a combination of computed values and empirically derived data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅ClO₃S | PubChem[1] |

| Molecular Weight | 262.75 g/mol | PubChem[1] |

| Appearance | Expected to be a colorless to light-yellow solid or liquid | General knowledge of sulfonyl chlorides |

| Boiling Point | > 250 °C (estimated) | Based on similar compounds[2] |

| Density | ~1.2 - 1.4 g/mL | Based on similar compounds |

| Solubility | Reacts with water. Soluble in many organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene). | General knowledge of sulfonyl chlorides[3] |

| Reactivity | Highly reactive with nucleophiles, particularly water, alcohols, and amines. Moisture sensitive. | General knowledge of sulfonyl chlorides[3][4] |

Hazard Identification and GHS Classification

Based on the known hazards of benzenesulfonyl chlorides, 4-(3-Methylbutoxy)benzenesulfonyl chloride is anticipated to be classified as a hazardous substance. The following GHS classifications are extrapolated from data for similar compounds.

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[2][5][6] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[5] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][5] |

Signal Word: Danger

Hazard Pictograms:

Safe Handling and Storage Protocols

The reactivity of sulfonyl chlorides necessitates stringent adherence to safe handling and storage procedures to mitigate risks.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential.

Caption: A stepwise protocol for responding to a spill of 4-(3-Methylbutoxy)benzenesulfonyl chloride.

Toxicological and Ecological Information

Detailed toxicological and ecological data for 4-(3-Methylbutoxy)benzenesulfonyl chloride are not available. However, based on data for benzenesulfonyl chloride, the following can be inferred:

-

Toxicology: The primary toxicological concern is its corrosive nature, causing severe damage to tissues upon contact. H[5][6]armful if swallowed. *[2][5] Ecotoxicity: Due to its reaction with water, the primary environmental hazard would be the resulting acidic conditions. The unreacted compound may be harmful to aquatic life. I[2]t is crucial to prevent this material from entering drains or waterways.

Conclusion

4-(3-Methylbutoxy)benzenesulfonyl chloride is a valuable reagent for chemical synthesis, offering a strategic combination of reactivity and property modulation. However, its inherent reactivity as a sulfonyl chloride necessitates a high degree of caution and adherence to rigorous safety protocols. By understanding its chemical properties, recognizing its potential hazards, and implementing the handling and emergency procedures outlined in this guide, researchers can safely and effectively utilize this compound in their pursuit of scientific discovery and innovation. Always prioritize a thorough risk assessment before commencing any experimental work.

References

- TCI Chemicals. (2025-01-15).

- Fisher Scientific. SAFETY DATA SHEET: 4-(Methylsulfonyl)benzenesulfonyl chloride.

- Sigma-Aldrich. (2025-11-06).

-

PubChem. 4-(3-Methylbutoxy)benzene-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]

- Smolecule. (2023-08-19). Buy 4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride | 500730-49-4.

- Sigma-Aldrich. 4-Isopropylbenzenesulfonyl chloride technical grade 54997-90-9.

- Sigma-Aldrich. 4-Isopropylbenzenesulfonyl chloride technical grade 54997-90-9.

-

NIST. Benzenesulfonyl chloride, 4-methyl-. [Link]

-

Wikipedia. Benzenesulfonyl chloride. [Link]

- ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

- ChemicalBook. 4-ISOPROPYLBENZENESULFONYL CHLORIDE | 54997-90-9.

- Organic Syntheses Procedure.

- ChemicalBook. 4-Methylbenzylsulfonyl chloride synthesis.

- Polish Journal of Environmental Studies.

- Organic Syntheses Procedure. is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a.

- ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.

- Aalborg Universitet. (2011).

Sources

- 1. 4-(3-Methylbutoxy)benzene-1-sulfonyl chloride | C11H15ClO3S | CID 18324001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

Methodological & Application

Application Note & Protocol: Synthesis of Novel Sulfonamides Utilizing 4-(3-Methylbutoxy)benzenesulfonyl Chloride

Introduction: The Enduring Importance and Versatility of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the development of a vast array of therapeutic agents.[1][2] Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamide-containing compounds have evolved into a clinically significant class of drugs with a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[3][4][5] The enduring appeal of the sulfonamide moiety lies in its unique physicochemical properties: it is a geometrically stable bioisostere of the amide bond with enhanced metabolic stability, an additional hydrogen bond acceptor, and the ability to modulate the polar surface area of a molecule.[6] These characteristics make it an invaluable tool for drug designers in optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.

The synthesis of diverse sulfonamide libraries is, therefore, a critical activity in drug discovery and development.[3] The most prevalent and robust method for constructing the sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine.[7] This nucleophilic substitution reaction is highly efficient and tolerant of a wide range of functional groups, making it amenable to both small-scale and large-scale synthesis.

This application note provides a comprehensive guide to the synthesis of novel sulfonamides using 4-(3-Methylbutoxy)benzenesulfonyl chloride , a versatile and lipophilic building block. The presence of the 3-methylbutoxy (isopentyloxy) group offers a unique opportunity to introduce a branched alkyl chain, which can enhance binding affinity to hydrophobic pockets in target proteins and improve membrane permeability. We present a detailed, field-proven protocol for the synthesis, purification, and characterization of sulfonamides derived from this key intermediate, along with an exploration of the underlying reaction mechanism and a representative table of synthesized analogues.

Reaction Mechanism and Rationale

The synthesis of sulfonamides from 4-(3-Methylbutoxy)benzenesulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic acyl substitution-type mechanism at the electrophilic sulfur atom of the sulfonyl chloride. The key steps are outlined below:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.[8]

-

Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently eliminated, regenerating the sulfonyl double bonds and forming the stable sulfonamide linkage.

-

Proton Abstraction: The reaction generates one equivalent of hydrogen chloride (HCl) as a byproduct. A non-nucleophilic organic base, such as pyridine or triethylamine, is typically added to the reaction mixture to neutralize the HCl, preventing the protonation of the starting amine and driving the reaction to completion.[8]

The choice of an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is crucial to prevent the hydrolysis of the reactive sulfonyl chloride.[9] The reaction is often initiated at a reduced temperature (0 °C) to control the initial exothermic reaction upon addition of the sulfonyl chloride, and then allowed to proceed at room temperature to ensure complete conversion.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of N-substituted 4-(3-Methylbutoxy)benzenesulfonamides.

Caption: General reaction scheme for the synthesis of N-substituted-4-(3-Methylbutoxy)benzenesulfonamides.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of a representative sulfonamide from 4-(3-Methylbutoxy)benzenesulfonyl chloride and a primary amine (e.g., benzylamine). The stoichiometry and reaction times can be adapted for other primary and secondary amines.

Materials and Equipment:

-

4-(3-Methylbutoxy)benzenesulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Anhydrous pyridine (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.1 eq) and dissolve it in anhydrous DCM (approximately 10 mL per mmol of the limiting reagent).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: In a separate vial, dissolve 4-(3-Methylbutoxy)benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by TLC.[10] A suitable eluent system would be a mixture of hexanes and ethyl acetate.

-

Workup: Upon completion of the reaction, dilute the mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), water (1 x volume), saturated NaHCO₃ solution (1 x volume), and finally with brine (1 x volume).[8] This washing sequence removes excess pyridine, unreacted amine, and other aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure sulfonamide.[11]

Characterization:

The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques:[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons, the 3-methylbutoxy side chain, and the protons from the amine portion. The N-H proton of a secondary sulfonamide typically appears as a broad singlet. ¹³C NMR will confirm the presence of all unique carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

Data Presentation: A Representative Library

The following table summarizes the synthesis of a small library of sulfonamides using the protocol described above, showcasing the versatility of 4-(3-Methylbutoxy)benzenesulfonyl chloride with various amines.

| Entry | Amine | Reaction Time (h) | Purification Method | Yield (%) |

| 1 | Benzylamine | 8 | Recrystallization | 92 |

| 2 | Morpholine | 12 | Column Chromatography | 88 |

| 3 | Aniline | 16 | Column Chromatography | 75 |

| 4 | Piperidine | 10 | Recrystallization | 90 |

Note: Yields are based on isolated, purified products and are representative. Actual yields may vary depending on the specific amine and reaction scale.

Trustworthiness and Self-Validation

The protocol described herein is a self-validating system. The progress of the reaction can be meticulously monitored by TLC, allowing for a clear determination of the reaction endpoint. The multi-step workup procedure is designed to systematically remove unreacted starting materials and byproducts. Finally, the combination of chromatographic purification and spectroscopic characterization ensures the isolation and confirmation of the desired product with a high degree of purity and confidence.

Conclusion

4-(3-Methylbutoxy)benzenesulfonyl chloride is a highly effective building block for the synthesis of novel sulfonamides. The protocol detailed in this application note is robust, scalable, and applicable to a wide range of primary and secondary amines. The resulting sulfonamides, bearing a lipophilic 3-methylbutoxy moiety, are valuable additions to compound libraries for screening in various drug discovery programs. The straightforward nature of the synthesis and purification makes this methodology highly accessible to researchers and scientists in the field of medicinal chemistry and drug development.

References

- BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.

- Sami Publishing Company. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.

- Bisharat, et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.

- ResearchGate. (2025).

-

Royal Society of Chemistry. (n.d.). Advances. Retrieved from .

- Sami Publishing Company. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- PubMed. (n.d.).

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

- National Institutes of Health. (n.d.).

- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.

- Royal Society of Chemistry. (2021).

- Google Patents. (n.d.).

- National Institutes of Health. (2023).

- Taylor & Francis Online. (n.d.).

- ResearchGate. (2025). Mild and General Method for the Synthesis of Sulfonamides.

- Who we serve. (2024).

- Princeton University. (2023).

- Smolecule. (2023). Buy 4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride | 500730-49-4.

- CymitQuimica. (n.d.). CAS 1138-56-3: 4-Butoxybenzenesulfonyl chloride.

- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.

- PubMed. (2011). Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents.

- ResearchG

- European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

- Wikipedia. (n.d.). Benzenesulfonyl chloride.

- BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

Application Notes and Protocols: A Guide to the Synthesis of N-Substituted 4-(3-Methylbutoxy)benzenesulfonamides

Abstract

This comprehensive technical guide provides a detailed protocol for the reaction of 4-(3-methylbutoxy)benzenesulfonyl chloride with primary and secondary amines to yield N-substituted sulfonamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. This document outlines the synthesis of the sulfonyl chloride precursor, the subsequent sulfonylation of amines, and the purification and characterization of the final products. The causality behind experimental choices, safety precautions, and data interpretation are discussed to ensure robust and reproducible results for researchers in the field.

Introduction

The sulfonamide functional group is a cornerstone in modern pharmacology, present in drugs ranging from antibacterial agents to diuretics and anticonvulsants. The reaction between a sulfonyl chloride and an amine is a fundamental and widely utilized transformation for the construction of the sulfonamide linkage. This application note focuses on the use of 4-(3-methylbutoxy)benzenesulfonyl chloride, a lipophilic sulfonylating agent, to create diverse N-substituted sulfonamides. The inclusion of the 3-methylbutoxy (isopentyloxy) group can modulate the pharmacokinetic properties of the final molecule, making this a valuable building block in drug discovery programs.

The protocol herein is designed to be a self-validating system, with explanations for each step to empower the researcher to not only execute the procedure but also to understand the underlying chemical principles.

Chemical Principles and Mechanistic Overview

The reaction of a sulfonyl chloride with a primary or secondary amine is a nucleophilic acyl-type substitution at the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. The chloride ion, being an excellent leaving group, is subsequently expelled, and a proton is lost from the nitrogen to yield the stable sulfonamide.

This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves two critical roles: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine, and it can also facilitate the deprotonation of the nitrogen atom in the tetrahedral intermediate, thereby accelerating the reaction.

Experimental Protocols

Part 1: Synthesis of 4-(3-Methylbutoxy)benzenesulfonyl Chloride

This protocol describes the preparation of the sulfonyl chloride precursor from 3-methylbutoxybenzene (isopentyl phenyl ether).

Materials:

-

3-Methylbutoxybenzene (Isopentyl phenyl ether)

-

Chlorosulfonic acid

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Initial Cooling: Add 3-methylbutoxybenzene (1 equivalent) to the flask and dissolve it in anhydrous dichloromethane (approx. 5-10 volumes). Cool the solution to 0 °C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3-4 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the internal temperature below 5 °C throughout the addition. Vigorous gas evolution (HCl) will be observed.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4-(3-methylbutoxy)benzenesulfonyl chloride as an oil or a low-melting solid. This crude product is often of sufficient purity for the next step.

Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Part 2: General Protocol for the Reaction of 4-(3-Methylbutoxy)benzenesulfonyl Chloride with Amines

This section provides a general procedure for the synthesis of N-substituted 4-(3-methylbutoxy)benzenesulfonamides. An example with piperidine is provided for clarity.

Materials:

-

4-(3-Methylbutoxy)benzenesulfonyl chloride

-

Primary or secondary amine (e.g., piperidine)

-

Triethylamine or pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen atmosphere apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the amine (1.0 equivalent) and dissolve it in anhydrous DCM or THF (approx. 10 volumes).

-

Addition of Base: Add triethylamine or pyridine (1.2-1.5 equivalents) to the solution.

-

Addition of Sulfonyl Chloride: Dissolve 4-(3-methylbutoxy)benzenesulfonyl chloride (1.1 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution at room temperature. An exotherm may be observed. For less reactive amines, the reaction may be gently heated.

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the starting amine is consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo to obtain the crude sulfonamide.

Example with Piperidine: To a solution of piperidine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL), a solution of 4-(3-methylbutoxy)benzenesulfonyl chloride (1.1 mmol) in DCM (5 mL) is added dropwise. The reaction is stirred at room temperature for 4 hours. The mixture is then worked up as described above to yield N-(4-(3-methylbutoxy)phenylsulfonyl)piperidine.

Part 3: Purification and Characterization

Purification by Recrystallization:

Many sulfonamides are crystalline solids and can be effectively purified by recrystallization.[1][2]

-

Solvent Selection: A common and effective solvent system for sulfonamides is a mixture of ethanol and water.[3][4] Other solvent systems can be explored based on the polarity of the product.

-

Procedure: Dissolve the crude sulfonamide in a minimum amount of hot ethanol. While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Characterization:

The purity and identity of the synthesized sulfonamides should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzenesulfonyl group, the protons of the 3-methylbutoxy group, and the protons of the amine moiety.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.

-

Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the sulfonylation of various amines with 4-(3-methylbutoxy)benzenesulfonyl chloride.

| Amine Substrate | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Purification Method |

| Aniline | Pyridine | DCM | 6 | 85-95 | Recrystallization (Ethanol/Water) |

| Benzylamine | Triethylamine | THF | 4 | 90-98 | Recrystallization (Ethanol/Water) |

| Piperidine | Triethylamine | DCM | 4 | 92-99 | Recrystallization (Hexanes/Ethyl Acetate) |

| Morpholine | Triethylamine | DCM | 5 | 88-96 | Column Chromatography (Silica Gel) |

Workflow Visualization

The overall experimental workflow can be visualized as follows:

Caption: Experimental workflow for the synthesis of N-substituted 4-(3-methylbutoxy)benzenesulfonamides.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield of sulfonyl chloride | Incomplete reaction or hydrolysis | Ensure anhydrous conditions. Increase reaction time or temperature slightly. Perform the workup promptly. |

| Low yield of sulfonamide | Inactive amine or insufficient base | Use a more reactive amine or a stronger, non-nucleophilic base. Ensure at least stoichiometric amounts of base are used. |

| Oily product after workup | Impurities or low melting point | Attempt purification by column chromatography. Try to induce crystallization by scratching the flask or adding a seed crystal. |

| Difficulty in recrystallization | Improper solvent choice | Experiment with different solvent systems. A mixture of a good solvent and a poor solvent is often effective. |

References

-

Organic Syntheses, Coll. Vol. 1, p. 84 (1941); Vol. 8, p. 20 (1928).

-

Substances yield after recrystallization from different solvents. ResearchGate.

-

Synthesis of 4-ETHOXY-BENZENESULFONYL CHLORIDE from Chlorosulfonic acid and Phenetole. ChemicalBook.

-

Benzenesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses.

-

Two-Solvent Recrystallization Guide - MIT OpenCourseWare.

-

Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.

-

Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. ResearchGate.

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.

-

Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications.

-

Mixed Solvent Recrystallization of Acetanilide.

Sources

Preparation of Novel Antimicrobial Agents from 4-(3-Methylbutoxy)benzenesulfonyl Chloride: A Detailed Application Guide

Abstract

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of a new series of sulfonamide derivatives. Starting from the versatile precursor, 4-(3-Methylbutoxy)benzenesulfonyl chloride, this guide details the synthetic protocols, explains the underlying chemical principles, and provides step-by-step instructions for assessing the antimicrobial efficacy of the resulting compounds. Our objective is to furnish a robust framework for the exploration of this chemical space, thereby accelerating the discovery of potential new drug candidates.

Introduction: The Rationale for Novel Sulfonamides

Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used in clinical practice and continue to be a cornerstone of medicinal chemistry.[1][2] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3][][5] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt the bacterial production of tetrahydrofolic acid, a vital cofactor for DNA and RNA synthesis, leading to a bacteriostatic effect.[6][7]

The structural scaffold of 4-(3-Methylbutoxy)benzenesulfonyl chloride offers a unique starting point for the development of new sulfonamide-based antimicrobials. The lipophilic 3-methylbutoxy group can enhance membrane permeability and oral bioavailability of the final compounds, potentially improving their pharmacokinetic profiles. This guide outlines the complete workflow from the synthesis of the sulfonyl chloride precursor to the biological evaluation of the final sulfonamide products.

Synthesis of 4-(3-Methylbutoxy)benzenesulfonyl Chloride

The synthesis of the key intermediate, 4-(3-Methylbutoxy)benzenesulfonyl chloride, is a critical first step. While this specific compound may not be commercially available, it can be readily prepared from 3-methyl-1-butanol and benzene through a two-step process involving a Friedel-Crafts alkylation followed by chlorosulfonation.

Step 1: Synthesis of (3-Methylbutoxy)benzene

This step involves the Williamson ether synthesis, a reliable method for forming ethers.

Protocol:

-

To a stirred solution of phenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

-

Slowly add 1-bromo-3-methylbutane (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude (3-methylbutoxy)benzene by vacuum distillation.

Step 2: Chlorosulfonation of (3-Methylbutoxy)benzene

The introduction of the sulfonyl chloride group is achieved via electrophilic aromatic substitution using chlorosulfonic acid.[8][9]

Protocol:

-

Cool chlorosulfonic acid (3.0 eq) in an ice-salt bath to 0°C.

-

Slowly add (3-methylbutoxy)benzene (1.0 eq) dropwise to the cooled chlorosulfonic acid with vigorous stirring, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The product, 4-(3-Methylbutoxy)benzenesulfonyl chloride, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum.

Safety Precaution: Chlorosulfonic acid is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Synthesis of Novel Sulfonamide Derivatives

The core of this application note is the synthesis of a library of sulfonamide derivatives by reacting 4-(3-Methylbutoxy)benzenesulfonyl chloride with a variety of primary and secondary amines.[10][11] This reaction is a classic nucleophilic acyl substitution at the sulfonyl group.

General Protocol for Sulfonamide Synthesis

The following is a general procedure that can be adapted for a wide range of amines.

Materials and Reagents:

-

4-(3-Methylbutoxy)benzenesulfonyl chloride

-

A selection of primary and secondary amines (e.g., aniline, morpholine, piperidine, various substituted anilines)

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Dissolve the amine (1.0 eq) and pyridine (1.2 eq) in DCM in a round-bottom flask.

-

Cool the solution in an ice bath.

-

In a separate flask, dissolve 4-(3-Methylbutoxy)benzenesulfonyl chloride (1.1 eq) in DCM.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude sulfonamide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram of the Synthetic Workflow:

Caption: General workflow for the synthesis of sulfonamide derivatives.

Characterization of Synthesized Compounds

The structural elucidation of the newly synthesized sulfonamides is crucial to confirm their identity and purity. A combination of spectroscopic techniques should be employed.[12][13][14]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzenesulfonyl group, the protons of the 3-methylbutoxy chain, and the protons of the amine moiety. The chemical shifts and coupling patterns will be indicative of the specific structure. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the carbons of the alkyl chain, and the carbons of the amine portion. |

| FT-IR | Characteristic absorption bands for the S=O stretching of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), N-H stretching (for primary and secondary amines), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).[15] |

| Mass Spec. | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the synthesized sulfonamide. |

In Vitro Antimicrobial Activity Testing

Once the compounds are synthesized and characterized, their antimicrobial activity must be evaluated. The two most common methods for determining the susceptibility of bacteria to antimicrobial agents are the broth microdilution method and the disk diffusion method.[16][17][18]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay that determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21][22][23]

Protocol:

-

Preparation of Antimicrobial Stock Solution: Dissolve the synthesized sulfonamides in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Perform serial two-fold dilutions of the antimicrobial stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Workflow for MIC Determination:

Caption: Workflow for the broth microdilution method to determine MIC.

Kirby-Bauer Disk Diffusion Method

The disk diffusion method is a qualitative test that assesses the susceptibility of a bacterial isolate to an antimicrobial agent.[17][24][25]

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate with the bacterial suspension.

-

Application of Disks: Aseptically place paper disks impregnated with a known concentration of the synthesized sulfonamide onto the surface of the inoculated agar plate.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is correlated with the susceptibility of the organism to the antimicrobial agent.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis and evaluation of novel antimicrobial agents derived from 4-(3-Methylbutoxy)benzenesulfonyl chloride. By following the detailed protocols for synthesis, characterization, and antimicrobial testing, researchers can efficiently explore this promising class of compounds. The structure-activity relationships derived from a library of such sulfonamides will be invaluable in guiding the design of more potent and effective antimicrobial drugs to combat the growing challenge of antibiotic resistance.

References

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

-

Unbound. (n.d.). Antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist. Retrieved from [Link]

-

Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

-

SlideShare. (n.d.). Antibacterial sulfonamides. Retrieved from [Link]

-

Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]

-

Journal of Visualized Experiments. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]

-

YouTube. (2020). Sulfonamides: Mechanism of action. Retrieved from [Link]

-

UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

-

Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

-

Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. Retrieved from [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

-

National Institutes of Health. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]

-

ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

-

SEAFDEC/AQD Repository. (2004). Disk diffusion method. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Retrieved from [Link]

-

ResearchGate. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Retrieved from [Link]

-

Engineered Science Publisher. (n.d.). Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. Retrieved from [Link]

-

MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-Methylbutoxy)benzene-1-sulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (2013). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. Retrieved from [Link]

-

Pharmacia. (2023). Novel 4-methylthienopyrimidines as antimicrobial agents: synthesis, docking study and in vitro evaluation. Retrieved from [Link]

-

ResearchGate. (2024). Enhancing Antibacterial Activity through Structural Modification by Benzenesulfonylation of Methyl α-D-Glucopyranoside. Retrieved from [Link]

Sources

- 1. ijesrr.org [ijesrr.org]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. study.com [study.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. cbijournal.com [cbijournal.com]

- 11. books.rsc.org [books.rsc.org]

- 12. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. espublisher.com [espublisher.com]

- 15. mdpi.com [mdpi.com]

- 16. asm.org [asm.org]

- 17. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 19. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. microbeonline.com [microbeonline.com]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. hardydiagnostics.com [hardydiagnostics.com]

- 25. files01.core.ac.uk [files01.core.ac.uk]

Technical Guide: Sulfonylation Strategies using 4-Isopentyloxybenzenesulfonyl Chloride

Topic: General procedure for sulfonylation using 4-isopentyloxybenzenesulfonyl chloride Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction & Strategic Utility

4-Isopentyloxybenzenesulfonyl chloride (CAS: 175205-64-8) is a specialized reagent frequently employed in medicinal chemistry to introduce a lipophilic "tail" into a molecular scaffold. Unlike the ubiquitous tosyl chloride, the 4-isopentyloxy moiety provides a bulky, hydrophobic ether chain often targeted to occupy hydrophobic pockets (e.g., S1' pockets in proteases or allosteric sites in GPCRs).

Critical Reactivity Profile

As a Senior Application Scientist, it is crucial to understand the electronic influence of the para-alkoxy group. The isopentyloxy group is an Electron Donating Group (EDG) .

-

Effect: It donates electron density into the benzene ring and, by extension, the sulfonyl center.

-

Consequence: This renders the sulfur atom less electrophilic compared to electron-deficient analogs (e.g., 4-nitrobenzenesulfonyl chloride).

-

Operational Adjustment: Reactions may require slightly longer times, stronger bases (like DMAP as a catalyst), or elevated temperatures compared to standard tosylations.

Mechanistic Insight

The sulfonylation of amines or alcohols proceeds via a nucleophilic substitution at the sulfur atom. While often simplified as direct displacement, it involves a concerted

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow of nucleophilic sulfonylation. The base serves dual roles: deprotonating the nucleophile to increase reactivity and scavenging the HCl byproduct to drive equilibrium.

Experimental Protocols

Protocol A: Standard Amine Sulfonylation (Organic Phase)

Best for: Primary and secondary amines soluble in organic solvents (DCM, THF).

Reagents:

-

Substrate: 4-isopentyloxybenzenesulfonyl chloride (1.1 – 1.2 equiv).

-

Nucleophile: Amine (1.0 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Base: Pyridine (2.0 – 3.0 equiv) or Triethylamine (TEA) (1.5 equiv).

-

Catalyst: DMAP (0.1 equiv) — Recommended if the amine is sterically hindered.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) in anhydrous DCM (concentration ~0.1 M to 0.2 M).

-

Base Addition: Add Pyridine or TEA in one portion. If the amine is an aniline or sterically hindered, add DMAP (10 mol%) at this stage.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. Note: Although the reagent is less reactive, starting cold prevents bis-sulfonylation of primary amines.

-

Reagent Addition: Dissolve 4-isopentyloxybenzenesulfonyl chloride in a minimal amount of DCM and add it dropwise to the amine solution over 10–15 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–6 hours. Monitor via TLC or LC-MS.

-

Checkpoint: If starting material remains after 6 hours, heat to mild reflux (40 °C).

-

-

Quench: Quench by adding saturated aqueous

or water. -

Workup: Separate phases. Wash the organic layer with 1N HCl (to remove pyridine/amines), followed by saturated

and brine. Dry over

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, or when organic bases must be avoided.

Reagents:

-

Solvent System: THF/Water or Dioxane/Water (1:1 ratio).

-

Base:

or

Step-by-Step Methodology:

-

Dissolution: Dissolve the amino acid/amine in water containing the inorganic base (

). -